2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane
Overview
Description
2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane is a useful research compound. Its molecular formula is C14H19ClO and its molecular weight is 238.75 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, commonly referred to as 2-tert-butyl-2-(4-chlorophenyl)ethyl oxirane, is a chemical compound with notable biological activity, particularly in the field of agrochemicals. This compound is characterized by its unique oxirane structure and the presence of a chlorophenyl group, which contribute to its reactivity and biological properties.
- Molecular Formula : C14H19ClO
- CAS Number : 80443-63-6
- Molecular Weight : 238.75 g/mol
- Physical State : Colorless oil
- Solubility : Slightly soluble in methanol and chloroform
Biological Activity Overview
The biological activity of this compound primarily revolves around its use as an intermediate in the synthesis of fungicides. The compound's epoxide functional group is known for its high reactivity, making it suitable for various nucleophilic substitution reactions.
Key Biological Activities:
- Fungicidal Properties : The compound serves as a precursor for several fungicides, exhibiting significant efficacy against various fungal pathogens. Its derivatives are particularly valuable in agricultural applications due to their ability to inhibit fungal growth.
- Interaction with Biological Molecules : Studies indicate that the chlorophenyl moiety enhances the compound's binding affinity to biological targets, which is crucial for its effectiveness as a fungicide.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Fungicidal Efficacy : Research has demonstrated that derivatives of this compound exhibit potent antifungal activity. For example, a study highlighted its effectiveness against Fusarium species, which are known to cause significant crop losses.
- Mechanism of Action : The mechanism by which this compound exerts its fungicidal effects involves disruption of fungal cell wall synthesis and interference with cellular processes essential for fungal growth. This has been confirmed through various in vitro assays.
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of similar compounds have revealed that modifications to the chlorophenyl group can significantly impact biological activity. For instance, increasing lipophilicity often correlates with enhanced bioavailability and efficacy against target organisms.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other fungicides reveals distinct advantages and applications:
Compound Name | Structure | Unique Features |
---|---|---|
Tebuconazole | C16H22ClN3O | Systemic fungicide with additional nitrogen atoms |
Propiconazole | C15H17ClN3O | Similar fungicidal properties but different mechanisms |
Chlorothalonil | C8Cl4N2 | Non-systemic fungicide with broader spectrum |
Properties
IUPAC Name |
2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-13(2,3)14(10-16-14)9-8-11-4-6-12(15)7-5-11/h4-7H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCGXXYDHCTVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CO1)CCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042247 | |
Record name | 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
80443-63-6 | |
Record name | 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80443-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080443636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-TERT-BUTYL-2-(2-(4-CHLOROPHENYL)ETHYL)OXIRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUC5FVS02C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane in the context of tebuconazole synthesis?
A1: 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane serves as a crucial precursor in the synthesis of tebuconazole []. This synthetic route, as described in the research, highlights the compound's role as an intermediate stage in the multi-step process of creating the final fungicide.
Q2: What are the advantages of the synthetic method described in the research for producing 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane?
A2: The research highlights a synthetic method for tebuconazole that boasts several advantages []. The method is characterized by mild reaction conditions and a notable absence of by-products. This results in a high yield of tebuconazole, reaching 90.1%, with a purity of 99.5%. While the research doesn't delve into the specifics of each step's efficiency, it implies that the synthesis of 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane contributes significantly to the overall yield and purity of the final product.
Q3: Are there other research papers available discussing the properties and applications of 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane beyond tebuconazole synthesis?
A3: Currently, the provided research focuses primarily on 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane's role as an intermediate in tebuconazole synthesis []. There's limited information available in these papers regarding its independent properties or alternative applications. Further research may be needed to explore its potential beyond fungicide synthesis.
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